molecular formula C24H29N5O B2554346 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide CAS No. 923132-24-5

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide

Cat. No. B2554346
CAS RN: 923132-24-5
M. Wt: 403.53
InChI Key: HJTHHPGRJYEQLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, similar compounds have been synthesized through various methods. For instance, a novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), was synthesized through three-step methods . Another compound, 4-amino-N-[2(diethylamino)ethyl]benzamide tetraphenylborate, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods can provide information about the functional groups present in the molecule and their arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, polyimides derived from a similar compound showed good solubility in common polar solvents, high thermal stability, and excellent hydrophobic properties .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, similar to other indole derivatives . Additionally, its potential use in the synthesis of other complex compounds could be explored.

Mechanism of Action

Target of Action

The primary targets of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide Similar compounds have been reported to interact with various biological targets

Mode of Action

The exact mode of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the specific biological target and the cellular context .

Biochemical Pathways

The biochemical pathways affected by N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide Compounds with similar structures have been found to influence various biochemical pathways . The downstream effects of these interactions can vary widely and are often dependent on the specific cellular context.

Result of Action

The molecular and cellular effects of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide The effects can vary depending on the specific targets of the compound and the cellular context .

properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c1-6-29(7-2)22-15-18(5)25-24(28-22)27-21-12-10-20(11-13-21)26-23(30)19-9-8-16(3)17(4)14-19/h8-15H,6-7H2,1-5H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTHHPGRJYEQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide

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